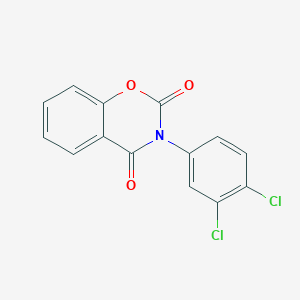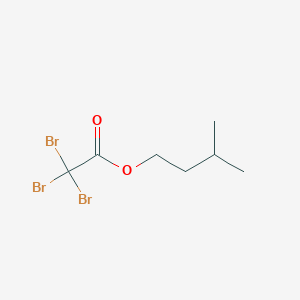
Acetic acid, tribromo, 3-methylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, tribromo, 3-methylbutyl ester is an organic compound with the molecular formula C₇H₁₁Br₃O₂ and a molecular weight of 366.873 g/mol . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their distinctive odors and are commonly used in fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid, tribromo, 3-methylbutyl ester can be synthesized through the esterification reaction between acetic acid and 3-methylbutanol in the presence of a brominating agent. The reaction typically involves heating the reactants with a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process would likely include steps for the bromination of the alcohol followed by esterification with acetic acid. The use of advanced separation techniques, such as distillation or chromatography, would be employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, tribromo, 3-methylbutyl ester undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Major Products
Aplicaciones Científicas De Investigación
Acetic acid, tribromo, 3-methylbutyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism by which acetic acid, tribromo, 3-methylbutyl ester exerts its effects involves the interaction of its ester and bromine functional groups with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and 3-methylbutanol, which can participate in further biochemical reactions . The bromine atoms can engage in substitution reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, trifluoro-, 3-methylbutyl ester: This compound has a similar ester structure but contains fluorine atoms instead of bromine.
Trichloroacetic acid 3-methylbutyl ester: This ester contains chlorine atoms instead of bromine.
Uniqueness
Acetic acid, tribromo, 3-methylbutyl ester is unique due to its tribromo substitution, which imparts distinct chemical properties and reactivity compared to its fluorinated and chlorinated analogs. The presence of bromine atoms enhances its ability to participate in nucleophilic substitution reactions and affects its overall stability and solubility .
Propiedades
Número CAS |
90380-69-1 |
|---|---|
Fórmula molecular |
C7H11Br3O2 |
Peso molecular |
366.87 g/mol |
Nombre IUPAC |
3-methylbutyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C7H11Br3O2/c1-5(2)3-4-12-6(11)7(8,9)10/h5H,3-4H2,1-2H3 |
Clave InChI |
MQOMZSFUDDSYJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


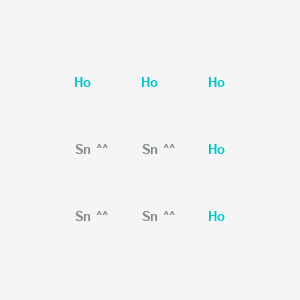
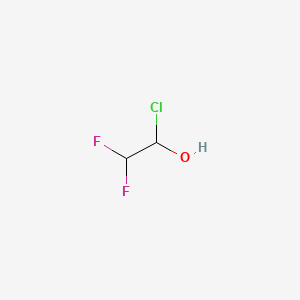
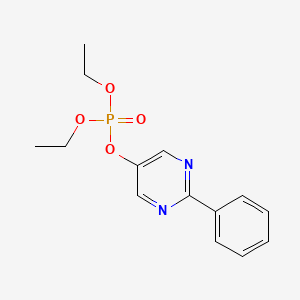
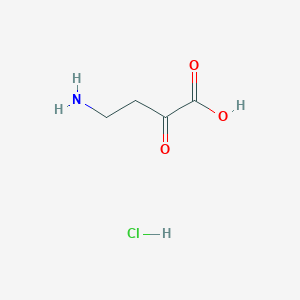
![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)
![Ethyl 2-ethoxy-3,3-dimethyl-2-[(trimethylsilyl)oxy]butanoate](/img/structure/B14355938.png)
![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)
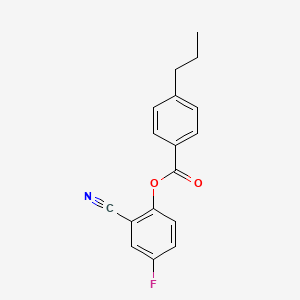

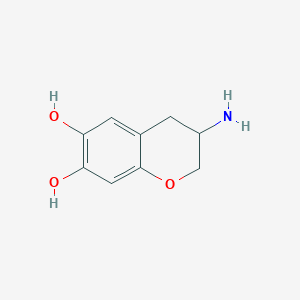
![1,2,3,4,7,7-Hexachloro-5-hexylbicyclo[2.2.1]hept-2-ene](/img/structure/B14355957.png)
![N-[1-(4-Cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14355959.png)

